molecular formula C7H7ClN2O B12826517 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde

2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde

Cat. No.: B12826517
M. Wt: 170.59 g/mol
InChI Key: KKGHVUGBXWJONU-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde is a heterocyclic compound that features a fused imidazole and pyrrole ring system

Chemical Reactions Analysis

2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and Raney nickel. Major products formed from these reactions include 3-nitro derivatives and dechlorinated compounds.

Mechanism of Action

The mechanism by which 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets involved in necroptosis pathways, potentially inhibiting cell death processes . The exact molecular targets and pathways can vary based on the specific bioactive molecule synthesized from this compound.

Comparison with Similar Compounds

Similar compounds to 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde include other fused imidazole derivatives, such as:

What sets this compound apart is its specific chlorine substitution at the 2-position and the aldehyde group at the 3-position, which confer unique reactivity and potential for further functionalization.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde

InChI

InChI=1S/C7H7ClN2O/c8-7-5(4-11)10-3-1-2-6(10)9-7/h4H,1-3H2

InChI Key

KKGHVUGBXWJONU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=C(N2C1)C=O)Cl

Origin of Product

United States

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